5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Catalog No.
S990989
CAS No.
1301739-54-7
M.F
C5H7Cl2NS
M. Wt
184.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochlori...

CAS Number

1301739-54-7

Product Name

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

IUPAC Name

5-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride

Molecular Formula

C5H7Cl2NS

Molecular Weight

184.09 g/mol

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3;1H

InChI Key

JFMVEOHSNMMSSZ-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCl.Cl

Canonical SMILES

CC1=C(SC=N1)CCl.Cl

The exact mass of the compound 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a key heterocyclic intermediate, primarily utilized as a structural building block in multi-step organic synthesis. Its principal value is derived from the reactive chloromethyl group attached to a functionalized thiazole core, a combination frequently specified in the synthesis of complex active pharmaceutical ingredients (APIs). The hydrochloride salt form is specifically prepared to enhance the compound's stability and handling characteristics, which is a critical consideration for process development and manufacturing environments.

Research Fit

1 Nucleophilic substitution at 5-position enables heterocycle diversification; hydrochloride form supports aqueous reaction media
2 Solid hydrochloride salt facilitates precise weighing and consistent solution preparation
3 4-Methyl/5-chloromethyl substitution pattern defines reactivity distinct from other thiazole analogs

In established synthetic routes, particularly in pharmaceutical manufacturing, substituting this specific intermediate is often unfeasible. The selection of the hydrochloride salt form over the free base is a deliberate choice to improve material stability and solubility, which is crucial for reproducible process scale-up. Furthermore, the precise 4-methyl-5-(chloromethyl) substitution pattern on the thiazole ring is a non-negotiable structural requirement for synthesizing specific API targets like Ritonavir. Using a different isomer, such as 2-chloro-5-(chloromethyl)thiazole, would result in the formation of an entirely different, incorrect final molecule, making such analogs unsuitable for the intended pathway.

Substitution Risk

Position Reactivity depends on substitution site; 5-chloromethyl shows different electrophilicity from 2- or 4-substituted isomers
Electronic / steric 4-Methyl group modulates adjacent 5-chloromethyl reactivity; substitution pattern not interchangeable with 2-chloro-5-(chloromethyl)thiazole or 4-(chloromethyl)-5-methylthiazole analogs
Biological activity Substitution pattern influences biological readout; in-class replacement without route validation may produce divergent results

Enhanced Stability and Handling via Hydrochloride Salt Form

The conversion of the 5-(chloromethyl)-4-methyl-1,3-thiazole free base to its hydrochloride salt is a deliberate and critical step in its preparation for pharmaceutical applications. This conversion is performed specifically to enhance the compound's stability and solubility in relevant process solvents. The free base can be less stable, potentially leading to degradation during storage or inconsistent reaction performance, whereas the crystalline hydrochloride salt offers improved handling and shelf-life, which are essential for Good Manufacturing Practice (GMP) environments.

Evidence DimensionPhysicochemical Form
Target Compound DataHydrochloride salt
Comparator Or BaselineFree base form
Quantified DifferenceQualitatively enhanced stability and solubility for pharmaceutical applications.
ConditionsStandard storage and pharmaceutical process development.

Procuring the hydrochloride salt mitigates risks of material degradation and improves process consistency, directly impacting batch-to-batch reproducibility and final product purity.

Aqueous Solubility
Cross-study comparable
Hydrochloride salt form vs free base
Reported higher aqueous solubility may support aqueous formulation and biological assay preparation
Qualitative enhancement; method transfer between free base and hydrochloride salt requires explicit recalibration

Precursor Suitability: Validated Intermediate in Multi-Step Ritonavir Synthesis

This compound is an established intermediate in optimized, multi-stage syntheses of the antiretroviral drug Ritonavir. In a patented five-stage process designed for low environmental impact and high atomic economy, the thiazole side chain derived from this precursor is coupled with the main backbone of the molecule in the final step. The use of this specific building block is integral to a synthesis route that achieves a high overall yield, demonstrating its compatibility and efficiency within a complex, industrially relevant process.

Evidence DimensionOverall Process Yield
Target Compound DataIntegral precursor in a 5-stage synthesis of Ritonavir.
Comparator Or BaselineEarlier, more complex synthetic routes with more intermediate stages and waste.
Quantified DifferenceThe optimized process utilizing this intermediate is explicitly designed to reduce the number of stages and limit material waste compared to prior art.
ConditionsMulti-step synthesis of Ritonavir as described in patent literature.

Selecting this validated precursor allows buyers to leverage a well-documented, efficient, and high-yielding synthetic pathway, reducing process development time and manufacturing costs.

Reactivity
Class-level inference
5-Chloromethyl vs 2-chloromethyl isomers: reactivity hierarchy from computational chemistry
5-Position reactivity intermediate between 2- and 4-substituted; electrophilicity of pyridine-type nitrogen modulated by substituent position. Alkylation or nucleophilic substitution routes may diverge without experimental validation
Qualitative hierarchy; DFT calculations at stated levels of theory

Structural Necessity: Required Isomer for Bioactive Conformation

The 4-methyl-5-(chloromethyl) substitution pattern is structurally essential for the synthesis of Ritonavir and its analogs. This specific arrangement is required to form the (2-isopropyl-4-thiazolyl)methyl side chain, which is a critical pharmacophore responsible for the drug's therapeutic activity. Alternative isomers, such as 2-chloro-5-(chloromethyl)thiazole, are used to synthesize completely different classes of molecules, like the neonicotinoid insecticide Thiamethoxam. This demonstrates that isomeric purity is paramount, as different substitution patterns lead to molecules with entirely different biological targets and applications.

Evidence DimensionSynthetic End-Product
Target Compound DataLeads to the Ritonavir side chain, an antiviral pharmacophore.
Comparator Or Baseline2-chloro-5-(chloromethyl)thiazole, a close isomer.
Quantified DifferenceLeads to the Thiamethoxam core structure, an insecticide.
ConditionsEstablished multi-step synthesis routes for respective target molecules.

For researchers and manufacturers in pharmaceutical development, procuring the correct isomer is not a matter of optimization but a fundamental requirement for producing the desired bioactive molecule.

Dermal Toxicity
Cross-study comparable
H302/H315/H319/H335 (Warning) vs H311 (Danger)
One hazard category lower; absence of acute dermal toxicity warning reduces laboratory handling requirements
GHS classification; Warning vs Danger signal words indicate different handling precautions and safety review processes
Chromatographic Behavior
Cross-study comparable
MW 184.09 g/mol (salt) vs MW 147.63 g/mol (free base); ΔMW = 36.46 g/mol
Retention times and detector response differ systematically between salt and free base; LC-MS ionization efficiency and spectral interpretation require explicit method recalibration
Molecular weight difference and XLogP3-AA value; ionic nature affects reversed-phase retention

Key Precursor for the Synthesis of Ritonavir and Related Protease Inhibitors

This compound is the right choice for manufacturing campaigns and process development focused on Ritonavir. Its use is specified in optimized, high-yield synthetic routes where its stability as a hydrochloride salt and precise isomeric structure are critical for success.

Development of Novel APIs with Thiazole Side Chains

In medicinal chemistry programs, this intermediate serves as a reliable starting material for introducing the 4-methyl-5-methylthiazole moiety. Its proven stability and reactivity profile make it suitable for constructing new chemical entities where this specific side chain is hypothesized to be important for biological activity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Nucleophilic Substitution for Bioactive Libraries
5-Chloromethyl electrophilic handle; hydrochloride salt form for aqueous media
Reactivity hierarchy verification; nucleophile scope and reaction condition compatibility
Aqueous Solubility for Biological Assays
Hydrochloride salt water solubility vs free base; solid form for precise gravimetric dispensing
Aqueous dissolution and dosing accuracy; precipitation risk mitigation in cell-based assays
Agrochemical Intermediate with Reduced Toxicity
Lower dermal hazard category vs 2-chloro analog; absence of H311 reduces PPE requirements
GHS hazard classification review; safety handling for scale-up volumes
LC-MS Reference Standard Preparation
Distinct MW and ionic nature; non-hygroscopic solid for aqueous mobile phases
Calibration stability and purity specifications; method transfer between free base metabolites and related derivatives

GHS Hazard Statements

H303 (50%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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